4-[(aminooxy)methyl]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(aminooxy)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClNO₃. It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an aminooxy group attached to a benzoic acid moiety, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(aminooxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-[(aminooxy)methyl]benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 4-[(aminooxy)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting their activity. This property makes it useful in studying enzyme mechanisms and as a potential inhibitor of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(hydroxyamino)methyl]benzoic acid hydrochloride
- 4-[(methoxyamino)methyl]benzoic acid hydrochloride
- 4-[(ethoxyamino)methyl]benzoic acid hydrochloride
Uniqueness
4-[(aminooxy)methyl]benzoic acid hydrochloride is unique due to its aminooxy group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a broader range of chemical reactions and makes it a valuable tool in various scientific applications .
Biological Activity
4-[(Aminooxy)methyl]benzoic acid hydrochloride (also known as 4-AOMBA) is an organic compound that has garnered attention in various biological research contexts due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 4-AOMBA, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
4-AOMBA is characterized by the presence of an aminooxy group attached to a benzoic acid moiety. Its molecular formula is C₈H₉ClN₂O₃, with a molecular weight of approximately 196.62 g/mol. The structural formula can be represented as follows:
The biological activity of 4-AOMBA can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : 4-AOMBA has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its antimicrobial and anticancer properties.
- Modulation of Protein Interactions : The compound may alter protein-protein interactions, affecting cellular signaling pathways crucial for cell survival and proliferation.
Antimicrobial Activity
Research has indicated that 4-AOMBA exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Properties
4-AOMBA has also been investigated for its potential anticancer effects. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through the activation of caspases, which are critical mediators of programmed cell death. A notable study reported a reduction in cell viability in various cancer cell lines (e.g., HeLa, MCF-7) treated with 4-AOMBA at concentrations ranging from 10 to 50 µM.
Case Studies
- Antimicrobial Efficacy : A study published in Biomolecules (2020) explored the antimicrobial effects of various benzoic acid derivatives, including 4-AOMBA. The results indicated that modifications to the benzoic acid structure could enhance antimicrobial activity against resistant strains .
- Cytotoxic Effects : In another investigation, researchers assessed the cytotoxicity of 4-AOMBA on human cancer cell lines. The findings revealed that treatment with this compound led to significant apoptosis, suggesting its potential as a chemotherapeutic agent .
In Silico Studies
Recent computational studies have provided insights into the binding affinity of 4-AOMBA with specific protein targets involved in cancer progression and microbial resistance. These studies suggest that the compound could serve as a lead molecule for drug development aimed at treating resistant infections and certain types of cancer .
Properties
IUPAC Name |
4-(aminooxymethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-12-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGJVYCOAKZKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20228-85-7 |
Source
|
Record name | 4-[(aminooxy)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.